2-(4-Methyl-1H-imidazol-2-yl)-ethylamine
Overview
Description
2-(4-Methyl-1H-imidazol-2-yl)-ethylamine is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a methyl group attached to the imidazole ring and an ethylamine side chain
Scientific Research Applications
2-(4-Methyl-1H-imidazol-2-yl)-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine typically involves the reaction of 4-methylimidazole with ethylamine under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as distillation or crystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-imidazol-2-yl)-ethylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of N-substituted imidazole derivatives .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethylamine side chain may also play a role in modulating the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine
- 1-Methyl-1H-imidazol-2-amine hydrochloride
- 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone
- 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanol
Uniqueness
2-(4-Methyl-1H-imidazol-2-yl)-ethylamine is unique due to the specific positioning of the methyl group on the imidazole ring and the presence of the ethylamine side chain. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-8-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADXALVFVOKVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524485 | |
Record name | 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88883-84-5 | |
Record name | 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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